Pyridine, 3-bromo-4-chloro-5-(2-phenyl-1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 3-bromo-4-chloro-5-(2-phenyl-1-naphthalenyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with bromine, chlorine, and a phenyl-naphthalenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-bromo-4-chloro-5-(2-phenyl-1-naphthalenyl)- typically involves multi-step organic reactionsThe reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques is common to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-bromo-4-chloro-5-(2-phenyl-1-naphthalenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as amines or ethers .
Scientific Research Applications
Pyridine, 3-bromo-4-chloro-5-(2-phenyl-1-naphthalenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of organic electronic materials and polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Pyridine, 3-bromo-4-chloro-5-(2-phenyl-1-naphthalenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like 3-bromo-4-chloropyridine and 2-phenylpyridine share structural similarities.
Naphthalene Derivatives: Compounds such as 1-naphthylamine and 2-naphthol have similar aromatic systems.
Uniqueness
Pyridine, 3-bromo-4-chloro-5-(2-phenyl-1-naphthalenyl)- is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
612086-26-7 |
---|---|
Molecular Formula |
C21H13BrClN |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-(2-phenylnaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C21H13BrClN/c22-19-13-24-12-18(21(19)23)20-16-9-5-4-8-15(16)10-11-17(20)14-6-2-1-3-7-14/h1-13H |
InChI Key |
QFIASKCDZVZWQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=CN=CC(=C4Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.